molecular formula C16H9FN2OS B3839986 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile

Cat. No. B3839986
M. Wt: 296.3 g/mol
InChI Key: FKPQIBDANYVCJR-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile, also known as FFA-1, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of acrylonitrile derivatives and has been shown to exhibit potent activity against a variety of diseases.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile is not fully understood. However, it has been proposed that 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile acts as an agonist of the free fatty acid receptor 1 (2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrileR). 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrileR is a G-protein-coupled receptor that is expressed in various tissues including adipose tissue, pancreas, and immune cells. Activation of 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrileR by 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile leads to the activation of various signaling pathways that result in the observed biological effects.
Biochemical and Physiological Effects:
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to exhibit several biochemical and physiological effects. In cancer, 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In diabetes, 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to increase glucose uptake in adipose tissue and skeletal muscle, and improve insulin sensitivity. In inflammation, 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is stable under normal laboratory conditions and can be stored for extended periods. However, 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has some limitations for lab experiments. It is a relatively new compound and its biological effects are not fully understood. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.

Future Directions

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has several potential future directions for research. It can be further studied for its potential therapeutic applications in cancer, diabetes, and inflammation. The mechanism of action of 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile can be further elucidated using various molecular and cellular techniques. The structure-activity relationship of 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile can be studied to develop more potent analogs. The pharmacokinetics and pharmacodynamics of 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile can be studied to determine its efficacy and safety in vivo. Overall, 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has great potential for future research and development in the field of medicinal chemistry.

Scientific Research Applications

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been extensively studied for its potential therapeutic applications in several diseases. It has been shown to exhibit potent activity against cancer, diabetes, and inflammation. In cancer, 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to inhibit the growth of several cancer cell lines including breast, lung, and colon cancer. In diabetes, 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to improve glucose tolerance and insulin sensitivity. In inflammation, 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPQIBDANYVCJR-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile
Reactant of Route 3
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile
Reactant of Route 4
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile
Reactant of Route 5
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile
Reactant of Route 6
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile

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